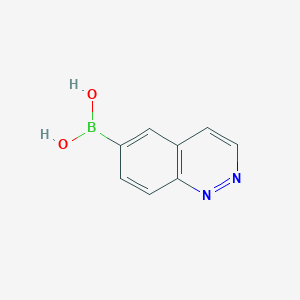
Cinnolin-6-ylboronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnolin-6-ylboronic acid is an organoboron compound that features a boronic acid group attached to a cinnoline ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnolin-6-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of cinnoline derivatives with boronic acid reagents under specific conditions. For instance, the condensation of cinnoline with phenylboronic acid can be achieved by heating the reaction components to reflux in toluene, followed by evaporation of the solvent .
Industrial Production Methods: Industrial production of cinnolin-6-ylboronic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Cinnolin-6-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters.
Reduction: Various reduced boron-containing compounds.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Cinnolin-6-ylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component of therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of cinnolin-6-ylboronic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
3-Quinolineboronic acid: Another boronic acid derivative with a similar structure but different reactivity and applications.
Phenylboronic acid: A simpler boronic acid compound used in various organic reactions.
Uniqueness: Cinnolin-6-ylboronic acid is unique due to its cinnoline ring structure, which imparts distinct chemical properties and reactivity compared to other boronic acids. This uniqueness makes it particularly valuable in specific synthetic applications and research areas .
Properties
Molecular Formula |
C8H7BN2O2 |
|---|---|
Molecular Weight |
173.97 g/mol |
IUPAC Name |
cinnolin-6-ylboronic acid |
InChI |
InChI=1S/C8H7BN2O2/c12-9(13)7-1-2-8-6(5-7)3-4-10-11-8/h1-5,12-13H |
InChI Key |
YOEBOIYXMGSUOJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=NC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


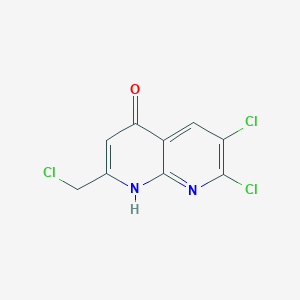
![6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B13033717.png)
![tert-butyl N-[2-(1,3-thiazol-2-yl)ethyl]carbamate](/img/structure/B13033721.png)
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13033729.png)
![Tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13033734.png)
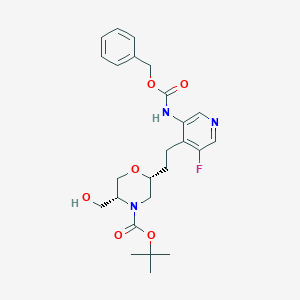
![5-chloro-2-ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13033739.png)
![methyl6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13033747.png)
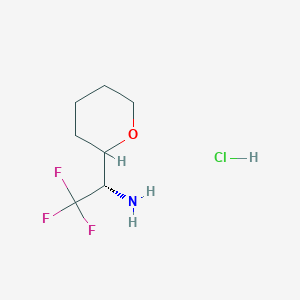
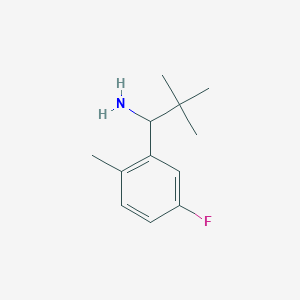
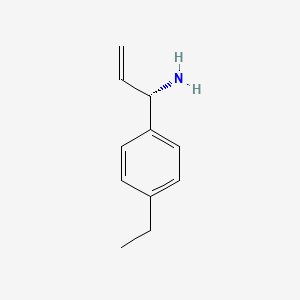
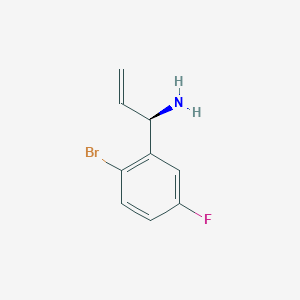
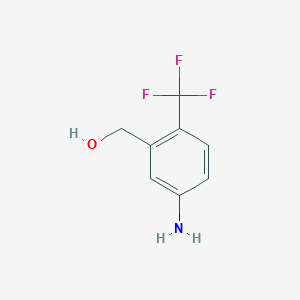
![[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]thiolan-3-yl] 2,4-dimethoxybenzoate](/img/structure/B13033788.png)
